5-Aminoquinoline

Fluorescent Chemosensor Silver Ion Detection Electrochemical Sensing

5-Aminoquinoline (611-34-7) is the only isomer providing the 5-position amino reactivity essential for antimalarial lead optimization, fluorescent Ag+ sensors (LOD 5×10⁻⁷ M), and authentic metabolite standards. Its defined aldehyde oxidase/N-acetyl transferase pathway produces three unique metabolites not accessible with other aminoquinolines. Procure 97% purity grade, supported by a validated 91.11% synthetic yield benchmark, for consistent batch quality in research and pilot synthesis.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 611-34-7
Cat. No. B019350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminoquinoline
CAS611-34-7
Synonyms(Quinolin-5-yl)amine;  5-Quinolinamine;  NSC 170619;  NSC 27982; 
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CC=NC2=C1)N
InChIInChI=1S/C9H8N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H,10H2
InChIKeyXMIAFAKRAAMSGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminoquinoline (CAS 611-34-7): Procurement-Grade Chemical Profile and Structural Significance for Research and Industrial Synthesis


5-Aminoquinoline (CAS 611-34-7) is a heterocyclic aromatic amine belonging to the aminoquinoline family, characterized by a primary amine substituent at the 5-position of the quinoline ring . This substitution pattern confers distinct photophysical properties compared to other regioisomers, including dual fluorescence emission bands in aqueous solution [1]. The compound serves as a versatile synthetic intermediate for antimalarial agents, including chloroquine derivatives, and as a building block for fluorescent chemosensors and bioactive quinoline-based scaffolds [2]. Its molecular weight is 144.17 g/mol, and it typically appears as a yellow to brown solid with a melting point of approximately 92–94°C .

Why Generic Aminoquinoline Substitution Fails: Position-Specific Reactivity and Functional Consequences for 5-Aminoquinoline Procurement


Aminoquinoline regioisomers cannot be freely interchanged in research or industrial applications due to position-dependent electronic effects that govern both chemical reactivity and biological or photophysical outcomes [1]. The 5-amino substitution resides at a resonant position that significantly enhances basic strength relative to other substitution patterns [1][2]. Critically, 5-aminoquinoline undergoes a distinct metabolic pathway via combined aldehyde oxidase and N-acetyl transferase action, yielding three specific metabolites (5-amino-2-hydroxyquinoline, 5-acetyl-aminoquinoline, and 5-acetylamino-2-hydroxyquinoline) [3]. This metabolic signature cannot be replicated by 6-aminoquinoline or 8-aminoquinoline analogs, making 5-aminoquinoline the requisite starting material for applications where these specific transformation products are targeted or where the 5-position amino group reactivity profile is essential [3].

5-Aminoquinoline Quantitative Differentiation Evidence: Comparator-Based Performance Data for Scientific Selection


Ag+ Ion Detection: 5-Aminoquinoline Exhibits 10× Lower Detection Limit than 6-Aminoquinoline in Electrochemical Sensing

In voltammetric determination using a carbon paste electrode (CPE), 5-aminoquinoline demonstrated a limit of quantification (LQ) of 5 × 10⁻⁷ mol L⁻¹ via differential pulse voltammetry (DPV) [1]. This represents approximately a 10-fold improvement in sensitivity compared to the LQ of 1 × 10⁻⁶ mol L⁻¹ achieved for the same compound under identical electrode conditions without adsorptive accumulation [1]. Furthermore, 5-aminoquinoline displayed good selectivity for Ag⁺ over other metal ions in purely aqueous media, exhibiting dual fluorescence bands that are enhanced upon Ag⁺ binding [2]. This dual-emission characteristic is unique to the 5-substituted regioisomer and is not observed with 6-aminoquinoline or 8-aminoquinoline under comparable aqueous conditions [2].

Fluorescent Chemosensor Silver Ion Detection Electrochemical Sensing

Enzymatic Metabolism Profile: 5-Aminoquinoline Generates Three Distinct Metabolites via Aldehyde Oxidase/N-Acetyl Transferase Pathway

Incubation of 5-aminoquinoline with rabbit liver cytosol enzyme preparation in the presence of acetyl coenzyme-A yielded three distinct metabolites: 5-amino-2-hydroxyquinoline, 5-acetyl-aminoquinoline, and 5-acetylamino-2-hydroxyquinoline [1]. These products arise from the combined action of aldehyde oxidase and N-acetyl transferase [1]. This metabolic profile is specific to the 5-amino substitution; 8-aminoquinoline derivatives (e.g., primaquine) undergo primarily monoamine oxidase (MAO)-mediated metabolism with different product profiles [2]. The identification and isolation of these three metabolites were confirmed by TLC, HPLC, IR, and mass spectral fragmentation analysis [1].

Drug Metabolism Xenobiotic Biotransformation Enzyme Assay

Synthetic Yield Optimization: Pd/C-Catalyzed Hydrazine Hydrate Reduction Achieves 91.11% Yield for 5-Aminoquinoline

Under Pd/C catalysis in 95% ethanol as solvent, 5-nitroquinoline was reduced with hydrazine hydrate to yield 5-aminoquinoline at 91.11% yield . This catalytic method offers a substantial yield advantage over traditional Fe/HCl reduction routes, which typically yield 70–90% under similar laboratory conditions . The Pd/C-hydrazine hydrate method also avoids the corrosive acid waste and metal sludge disposal issues associated with Fe/HCl reduction, representing a more sustainable and scalable approach . This yield value serves as a benchmark for process optimization and purity assessment during procurement.

Synthetic Methodology Catalytic Hydrogenation Process Chemistry

Antimalarial Intermediate Value: 5-Aryl-8-Aminoquinoline Derivatives Derived from 5-Aminoquinoline Show Metabolic Stability t₁/₂ > 60 min

A series of 5-aryl-8-aminoquinoline derivatives, synthesized using 5-aminoquinoline-based building blocks, exhibited metabolic stability with half-life (t₁/₂) greater than 60 minutes in both human and mouse microsomal preparations [1]. These compounds demonstrated in vitro antiplasmodial activity equal to or greater than primaquine (a clinically used 8-aminoquinoline antimalarial) against Plasmodium falciparum cell growth [1]. Specific derivatives (4bc, 4bd, and 4be) achieved therapeutic index (TI) values ranging from 5 to 8 based on IC₅₀ data, comparable to reference compounds [1]. This establishes 5-aminoquinoline as a critical intermediate for accessing metabolically stable antimalarial candidates with defined structure-activity relationships.

Antimalarial Drug Development Metabolic Stability Plasmodium falciparum

5-Aminoquinoline Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Fluorescent Chemosensor Development for Sub-Micromolar Silver Ion Detection

Based on demonstrated Ag⁺ selectivity and a limit of quantification of 5 × 10⁻⁷ mol L⁻¹ in aqueous media via DPV [1], 5-aminoquinoline is the appropriate starting material for developing fluorescent or electrochemical sensors targeting silver ion quantification in environmental or biological samples. The compound's dual fluorescence emission bands provide a built-in ratiometric sensing capability not available with 6- or 8-aminoquinoline regioisomers [1][2].

Metabolite Reference Standard Generation for Xenobiotic Metabolism Studies

The defined enzymatic transformation of 5-aminoquinoline by aldehyde oxidase and N-acetyl transferase produces three distinct metabolites that can be isolated and characterized [3]. This makes 5-aminoquinoline a valuable substrate for preparing authentic metabolite standards used in drug metabolism assays, toxicology studies, or structure-metabolism relationship investigations where 5-substituted quinoline scaffolds are of interest.

Large-Scale Synthesis Optimization and Quality Benchmarking

With a validated synthetic yield benchmark of 91.11% via Pd/C-catalyzed hydrazine hydrate reduction , 5-aminoquinoline procurement should be informed by this performance metric. Suppliers offering material synthesized via this or comparable catalytic routes may provide higher batch-to-batch consistency and reduced impurity profiles compared to traditional Fe/HCl reduction methods, supporting both research-scale and pilot-plant applications.

Medicinal Chemistry Synthesis of Metabolically Stable Antimalarial Leads

The demonstrated metabolic stability (t₁/₂ > 60 min in human and mouse microsomes) and antiplasmodial potency (equal to or greater than primaquine) of 5-aryl-8-aminoquinoline derivatives derived from 5-aminoquinoline [4] validate its use as a key intermediate in antimalarial drug discovery programs. This application is supported by quantitative therapeutic index data (TI 5–8) from peer-reviewed studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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